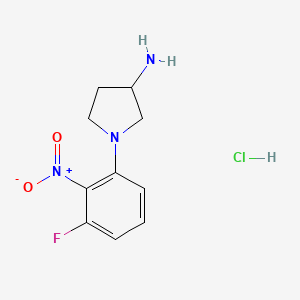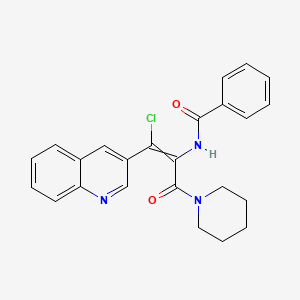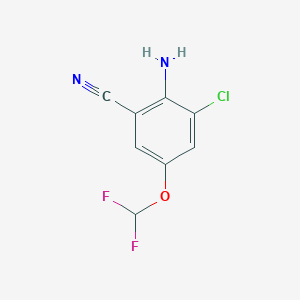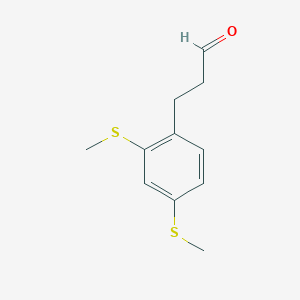![molecular formula C16H24N2O3 B14787353 Benzyl N-[2-methyl-1-(propylcarbamoyl)propyl]carbamate](/img/structure/B14787353.png)
Benzyl N-[2-methyl-1-(propylcarbamoyl)propyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[2-methyl-1-(propylcarbamoyl)propyl]carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and chemical research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[2-methyl-1-(propylcarbamoyl)propyl]carbamate typically involves the reaction of benzyl chloroformate with a suitable amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Reaction of Benzyl Chloroformate with Amine:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using analytical techniques such as gas chromatography and mass spectrometry.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-[2-methyl-1-(propylcarbamoyl)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
Benzyl N-[2-methyl-1-(propylcarbamoyl)propyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use as a drug or drug intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl N-[2-methyl-1-(propylcarbamoyl)propyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The molecular pathways involved include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Signal Transduction: The compound can modulate signaling pathways by interacting with receptors or other signaling molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl N-[2-methyl-1-(phenylsulfonyl)propyl]carbamate: Similar structure but with a phenylsulfonyl group instead of a propylcarbamoyl group.
Benzylcarbamate: A simpler structure with only a benzyl group attached to the carbamate moiety.
Uniqueness
Benzyl N-[2-methyl-1-(propylcarbamoyl)propyl]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C16H24N2O3 |
|---|---|
Poids moléculaire |
292.37 g/mol |
Nom IUPAC |
benzyl N-[3-methyl-1-oxo-1-(propylamino)butan-2-yl]carbamate |
InChI |
InChI=1S/C16H24N2O3/c1-4-10-17-15(19)14(12(2)3)18-16(20)21-11-13-8-6-5-7-9-13/h5-9,12,14H,4,10-11H2,1-3H3,(H,17,19)(H,18,20) |
Clé InChI |
PROIQIHYUUSYMC-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)naphthalen-1-yl]phenyl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B14787278.png)
![N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14787292.png)
![(2S,11R,14R)-17-hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione](/img/structure/B14787300.png)


![N-[8-[2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B14787330.png)



![5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B14787349.png)

![(7R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14787357.png)

